Adenosine 3'-phosphate 5'-phosphosulfate lithium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

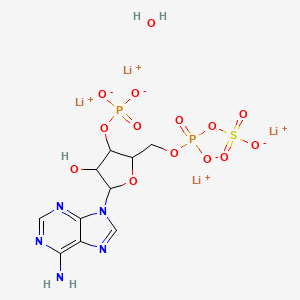

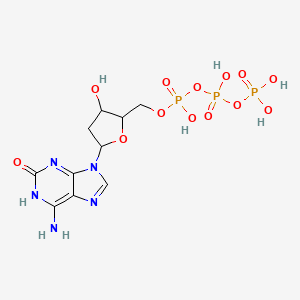

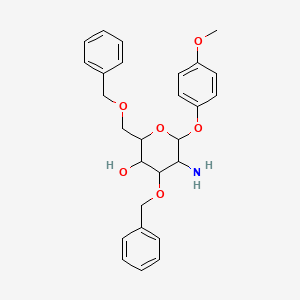

Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a co-substrate in sulfotransferase reactions, which are essential for the sulfonation of various molecules, including glycans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through chemical or enzymatic methods. The enzymatic synthesis involves the use of ATP sulfurylase to catalyze the formation of adenosine 5’-phosphosulfate (APS) from ATP and sulfate. APS is then phosphorylated by APS kinase to form adenosine 3’-phosphate 5’-phosphosulfate .

Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves large-scale enzymatic reactions. The process requires careful control of reaction conditions, including pH, temperature, and substrate concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium primarily undergoes sulfonation reactions. It acts as a universal sulfonate donor in vivo, transferring sulfate groups to various substrates through the action of sulfotransferases .

Common Reagents and Conditions: The sulfonation reactions typically require the presence of sulfotransferase enzymes and appropriate substrates. The reactions are usually carried out under physiological conditions, with optimal pH and temperature for enzyme activity .

Major Products: The major products of these reactions are sulfated compounds, such as sulfated glycans, steroids, and other biomolecules. These sulfated products play crucial roles in various biological processes .

Scientific Research Applications

Chemistry: In chemistry, adenosine 3’-phosphate 5’-phosphosulfate lithium is used as a reagent for the sulfonation of various organic molecules. It is also employed in the study of sulfotransferase enzyme mechanisms and kinetics .

Biology: In biological research, this compound is used to study the sulfonation of glycans and other biomolecules. It is also used in assays to measure the activity of sulfotransferase enzymes .

Medicine: In medicine, adenosine 3’-phosphate 5’-phosphosulfate lithium is used to investigate the role of sulfonation in drug metabolism and detoxification. It is also used in the development of sulfated drugs and therapeutic agents .

Industry: In industrial applications, this compound is used in the production of sulfated polysaccharides, such as heparin and chondroitin sulfate, which are important for various medical and pharmaceutical applications .

Mechanism of Action

Adenosine 3’-phosphate 5’-phosphosulfate lithium acts as a sulfate donor in sulfonation reactions. The sulfate group is transferred from the compound to the substrate by sulfotransferase enzymes. This process involves the formation of a covalent bond between the sulfate group and the substrate, resulting in the production of sulfated compounds .

Comparison with Similar Compounds

Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate.

Adenosine monophosphate (AMP): The base molecule from which adenosine 3’-phosphate 5’-phosphosulfate is derived.

Adenosine triphosphate (ATP): A common energy carrier in cells, used in the synthesis of adenosine 3’-phosphate 5’-phosphosulfate

Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual role as a phosphate and sulfate donor. This dual functionality makes it an essential co-substrate in various sulfonation reactions, distinguishing it from other similar compounds .

Properties

Molecular Formula |

C10H13Li4N5O14P2S |

|---|---|

Molecular Weight |

549.1 g/mol |

IUPAC Name |

tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |

InChI |

InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4 |

InChI Key |

UGODCLHJOJPPHP-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Mn(TPP)]2O](/img/structure/B12321823.png)

![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)

![4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one](/img/structure/B12321838.png)

![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)

![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)